![molecular formula C24H22N2O4S2 B2526351 N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1114872-80-8](/img/structure/B2526351.png)

N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

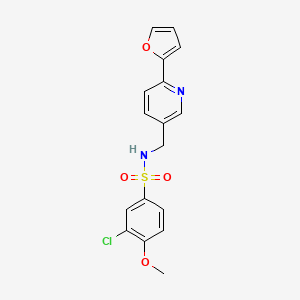

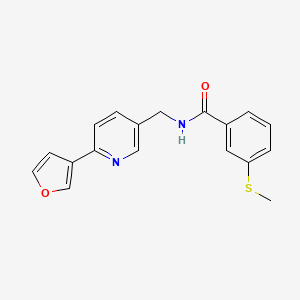

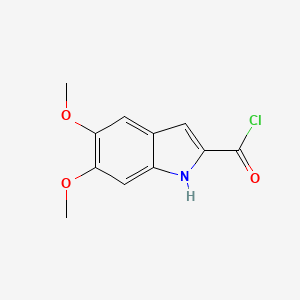

The compound "N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide" is a multifaceted molecule that appears to be related to a class of compounds with potential biological activities. The furan and thiophene moieties are common in various synthesized compounds that exhibit antimicrobial properties. For instance, N-(4-bromophenyl)furan-2-carboxamide analogues have shown significant in vitro anti-bacterial activities against drug-resistant bacteria . Similarly, furan-3-carboxamides have been synthesized and evaluated for their antimicrobial activity . The presence of a sulfamoyl group could also imply potential biological relevance, as seen in other studies where sulfamoyl-containing compounds have been synthesized and characterized .

Synthesis Analysis

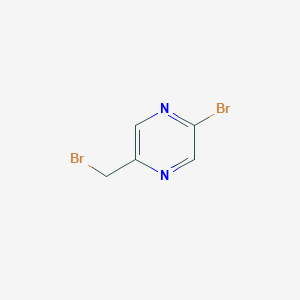

The synthesis of related furan-2-carboxamide compounds typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by further functionalization through reactions such as the Suzuki-Miyaura cross-coupling . In the case of the compound , the synthesis would likely involve multiple steps, including the formation of the furan-2-ylmethyl moiety, introduction of the sulfamoyl group, and the attachment of the phenylthiophene structure. The synthesis of similar compounds has been achieved with high yields and purity, indicating the feasibility of synthesizing complex molecules with furan and thiophene rings .

Molecular Structure Analysis

The molecular structure of furan-2-carboxamide derivatives has been extensively studied using techniques such as NMR, mass spectrometry, and X-ray diffraction . These studies provide detailed information on the molecular conformation and the spatial arrangement of the functional groups. For the compound , one would expect similar analytical techniques to be employed to confirm the structure, with particular attention to the orientation of the sulfamoyl and phenylthiophene groups, which could significantly influence the compound's biological activity.

Chemical Reactions Analysis

Furan and thiophene derivatives are known to undergo various chemical reactions, including nucleophilic substitutions, coupling reactions, and the formation of Schiff bases . The reactivity of the compound would be influenced by the presence of the amide group, which could participate in condensation reactions, and the sulfamoyl group, which might be involved in electrophilic substitution reactions. The chemical behavior of similar compounds has been explored to synthesize a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carboxamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. These properties are often influenced by the presence of substituents on the furan and thiophene rings . The compound , with its complex structure, would likely exhibit unique properties that could be tailored through synthetic modifications. Theoretical studies, such as density functional theory (DFT), have been used to predict the properties of similar compounds, providing insights into their reactivity and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

A study on the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling demonstrated significant antibacterial activities against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The synthesized compound exhibited potent activity, particularly against NDM-positive A. baumannii, offering a promising avenue for developing new antibacterial agents (A. Siddiqa et al., 2022).

Application in Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan as a conjugated linker were synthesized and utilized in dye-sensitized solar cells. The study revealed that the furan-linked derivative enhanced solar energy-to-electricity conversion efficiency by over 24% compared to reference cells, highlighting the potential of furan derivatives in improving the performance of solar energy devices (Se Hun Kim et al., 2011).

Development of Fluorescent Chemosensors

A phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group was developed for the discriminative detection of Cd2+ and CN− ions. This chemosensor demonstrated high sensitivity and selectivity, with detection limits significantly lower than WHO guidelines, showcasing its potential for environmental monitoring and bio-imaging applications (P. Ravichandiran et al., 2020).

Enzymatic Polymerization for Sustainable Materials

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, synthesized via enzymatic polymerization, emerged as sustainable alternatives to polyphthalamides. These materials exhibited promising properties for high-performance applications, contributing to the development of environmentally friendly materials (Yi Jiang et al., 2015).

Exploration of Redox-Active Ligands

Furan and thiophene diarylmethenes were studied for their potential as redox-active ligands for metal centers. This research aimed at developing nontraditional redox reactions, offering insights into the application of these compounds in catalytic processes (M. Curcio et al., 2018).

Wirkmechanismus

Target of Action

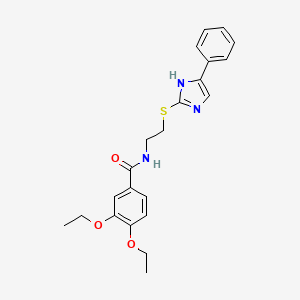

The primary target of N-[(furan-2-yl)methyl]-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide, also known as STL096278, is the Lysophosphatidic Acid Receptor 1 (LPA1) . LPA1 is a G protein-coupled receptor that plays a crucial role in various biological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

STL096278 acts as a potent and complete antagonist of LPA action at LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways . This means that STL096278 binds to the LPA1 receptor and blocks its activation by LPA, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

By blocking the LPA1 receptor, STL096278 disrupts several biochemical pathways that are mediated by LPA. These include pathways involved in cell proliferation, platelet aggregation, and smooth muscle contraction . The exact downstream effects of this disruption depend on the specific cell type and physiological context.

Pharmacokinetics

STL096278 demonstrates excellent pharmacokinetics in preclinical species. It has an oral bioavailability of 70% in mice, 100% in rats, and 79% in monkeys . The clearance rates (mL/min/kg) are 37 in mice, 15 in rats, and 2 in monkeys . These properties suggest that STL096278 can be effectively absorbed and distributed in the body, and is cleared at a rate that allows for effective therapeutic concentrations to be maintained.

Result of Action

The molecular and cellular effects of STL096278’s action include the inhibition of LPA-stimulated histamine release in mice and antifibrotic activity, as shown by decreases in picrosirius red staining area of the lung in the chronic rodent bleomycin model . These results suggest that STL096278 can effectively block the actions of LPA and has potential therapeutic effects in conditions such as fibrosis.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-3-[methyl-(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4S2/c1-17-8-6-11-19(14-17)26(2)32(28,29)23-21(18-9-4-3-5-10-18)16-31-22(23)24(27)25-15-20-12-7-13-30-20/h3-14,16H,15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBMMNSJJBKQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenyl-N-[3-(trifluoromethyl)phenyl]quinazolin-2-amine](/img/structure/B2526269.png)

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)

![1-(3,4-Difluorophenyl)-2-((2-methyl-5-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2526274.png)

![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)